(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone
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Overview
Description
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone is a complex organic compound characterized by the presence of a dichlorophenyl group and a piperidino methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone typically involves multiple steps, starting with the preparation of the 3,4-dichlorophenyl precursor. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction reduces the nitrile group to an amine, which can then be further reacted to form the desired piperidino methanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used in the preparation of other chemical compounds and has similar reactivity.
3,4-Dichlorophenethylamine: Shares the dichlorophenyl group and is used in the synthesis of various derivatives.
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
Uniqueness
(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone is unique due to its combination of a dichlorophenyl group with a piperidino methanone structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(diethylaminomethyl)-4-hydroxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-20(4-2)12-17(23)7-9-21(10-8-17)16(22)13-5-6-14(18)15(19)11-13/h5-6,11,23H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRGBBUHRSECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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